molecular formula C22H27Cl2N3O3S2 B2978372 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride CAS No. 1216421-33-8

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride

Cat. No.: B2978372
CAS No.: 1216421-33-8
M. Wt: 516.5
InChI Key: FWXANCPJKFVVMG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride is a synthetic benzothiazole derivative featuring a 4-chloro-substituted benzothiazole core, a dimethylaminopropyl side chain, and a tosylpropanamide moiety.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3S2.ClH/c1-16-8-10-17(11-9-16)31(28,29)15-12-20(27)26(14-5-13-25(2)3)22-24-21-18(23)6-4-7-19(21)30-22;/h4,6-11H,5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXANCPJKFVVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chlorobenzo[d]thiazole moiety and a dimethylaminopropyl group, contributing to its biological activity. The tosyl group enhances solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown significant cytotoxic effects against various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .

Case Study: Cytotoxicity Assays

A detailed analysis revealed that compounds exhibiting structural similarities demonstrated IC50 values indicative of their potency:

  • A549 Cell Line : IC50 values ranged from 2.12 µM to 6.75 µM across different derivatives.
  • HCC827 Cell Line : Notable activity with IC50 values around 5.13 µM.
  • NCI-H358 Cell Line : The most active compound showed an IC50 of 0.85 µM.

The effectiveness was measured using both 2D and 3D culture systems, with results indicating that compounds were generally more effective in 2D assays compared to 3D formats .

Antimicrobial Activity

In addition to antitumor properties, the compound also exhibits antimicrobial activity . Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria has shown promising results. The broth microdilution method indicated that certain derivatives displayed significant antibacterial effects, suggesting their potential as therapeutic agents in treating infections .

The proposed mechanisms through which these compounds exert their biological effects include:

  • DNA Binding : Many compounds bind within the minor groove of AT-DNA, which may inhibit replication and transcription processes crucial for cancer cell proliferation .
  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of specific kinases involved in tumor growth and survival pathways .

Comparative Analysis Table

Compound NameAntitumor Activity (IC50 µM)Antimicrobial ActivityMechanism
This compoundA549: 2.12; HCC827: 5.13; NCI-H358: 0.85Effective against E.coli and S.aureusDNA binding
Similar Benzothiazole DerivativeA549: 6.75; HCC827: 6.26; NCI-H358: 6.48Moderate activity observedKinase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The target compound shares structural motifs with two analogs described in recent literature:

Table 1: Structural Comparison
Feature Target Compound Compound 1 Compound 2
Benzothiazole Substituent 4-chloro 4-methoxy 6-chloro
Functional Group Tosylpropanamide (sulfonyl) Benzothiazole-2-carboxamide (amide) Dioxoisoindolin-2-yl acetamide (amide/cyclic anhydride)
Molecular Formula Not explicitly provided (inferred: ~C23H26ClN3O3S2·HCl) C21H23ClN4O2S2 C22H22Cl2N4O3S
Molecular Weight ~550–570 (estimated) 463.0 493.4
Key Modifications Chloro (electron-withdrawing), tosyl group Methoxy (electron-donating), dual benzothiazole rings Dual chloro substituents, dioxoisoindolin moiety

Hypothesized Impact of Structural Variations

Electron Effects
  • Target vs. This difference may alter binding affinity to biological targets (e.g., enzymes or receptors).
  • Target vs. Compound 2 : Both compounds feature chloro substituents, but their positions (4- vs. 6-) may influence steric interactions. The 6-chloro group in Compound 2 could hinder access to planar binding pockets, whereas the 4-chloro group in the target compound may favor π-π stacking .
Functional Group Effects
  • The tosylpropanamide group in the target compound introduces a sulfonyl moiety, enhancing hydrophobicity and resistance to enzymatic degradation compared to the amide-based structures of Compounds 1 and 2. This could improve metabolic stability and oral bioavailability.
Pharmacokinetic Implications
  • The dimethylaminopropyl side chain, common to all three compounds, likely confers basicity, promoting protonation at physiological pH and facilitating lysosomal trapping or ion-channel interactions.
  • The higher molecular weight of the target compound (~550–570) compared to Compound 1 (463.0) suggests reduced solubility, while its tosyl group may mitigate this through increased lipophilicity.

Research Findings and Limitations

  • Compound 1 : The methoxy group in Compound 1 may improve aqueous solubility but reduce target engagement in hydrophobic binding sites. Its dual benzothiazole rings could enhance fluorescence properties, making it useful in imaging applications .
  • Target Compound : While direct biological data are unavailable, structural analogs indicate that the 4-chloro and tosyl groups position this compound as a candidate for kinase or protease inhibition, with possible advantages in stability over Compounds 1 and 2.

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